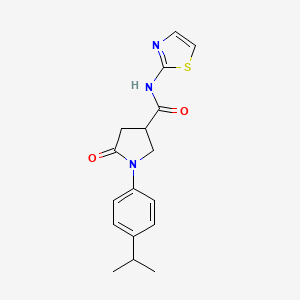![molecular formula C14H16N4O2 B4135899 (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine
Descripción general
Descripción
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine, also known as NPEA, is a chemical compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a fluorescent probe for NO involves the reaction of the amine group with NO to form a nitrosamine, which then undergoes a rearrangement to form a fluorescent product. As a PKC inhibitor, (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine binds to the enzyme at the ATP binding site, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has been shown to selectively inhibit PKC activity in vitro, suggesting its potential use as a therapeutic agent for diseases involving dysregulated PKC signaling. The fluorescent product formed by the reaction of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine with NO has been used to detect NO release from cells in culture and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a fluorescent probe for NO is its high selectivity and sensitivity. However, its use is limited by its potential toxicity and the need for specialized equipment for fluorescence detection. As a PKC inhibitor, (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine may have off-target effects on other enzymes and signaling pathways.
Direcciones Futuras
Future research on (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine could focus on the development of improved fluorescent probes for NO detection with increased sensitivity and reduced toxicity. Further studies on the selectivity and off-target effects of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a PKC inhibitor could provide insight into its potential use as a therapeutic agent for PKC-related diseases. Additionally, the development of other chemical compounds with similar properties to (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine could expand the range of applications for this class of compounds in scientific research.
Aplicaciones Científicas De Investigación
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule in many physiological processes, and its detection can provide insight into various disease states. (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has also been studied for its potential use as a selective inhibitor of protein kinase C (PKC), an enzyme involved in many cellular signaling pathways.
Propiedades
IUPAC Name |
N'-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-18(20)14-5-3-13(4-6-14)17-9-8-16-11-12-2-1-7-15-10-12/h1-7,10,16-17H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXTIGVHWROFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)

![3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4135842.png)
![methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)

![N-cyclohexyl-N'-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4135871.png)
![3-isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4135874.png)

![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B4135887.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4135889.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide](/img/structure/B4135907.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4135909.png)